1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride
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Overview
Description
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride is a compound that features two imidazole groups connected by a butadiyne linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride typically involves the coupling of imidazole derivatives with a butadiyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoimidazole with 1,4-butadiyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-based quinones.
Reduction: Reduction reactions can convert the butadiyne linker to a more saturated form.
Substitution: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Imidazole-based quinones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the creation of advanced materials with unique electronic and photonic properties.
Mechanism of Action
The mechanism of action of 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity. The imidazole groups act as ligands, coordinating with metal centers and influencing the overall structure and function of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(1H-imidazol-4-yl)benzene: Similar in structure but with a benzene linker instead of a butadiyne linker.
1,4-Di(1H-imidazol-1-yl)butane: Features a butane linker instead of a butadiyne linker.
Uniqueness
1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride is unique due to its butadiyne linker, which imparts rigidity and conjugation to the molecule. This structural feature enhances its ability to form stable coordination complexes and contributes to its distinct electronic and photonic properties .
Properties
IUPAC Name |
5-[4-(1H-imidazol-5-yl)buta-1,3-diynyl]-1H-imidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4.2ClH/c1(3-9-5-11-7-13-9)2-4-10-6-12-8-14-10;;/h5-8H,(H,11,13)(H,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSYHFXJVWZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C#CC#CC2=CN=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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